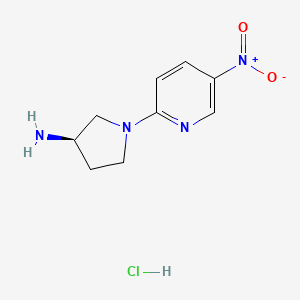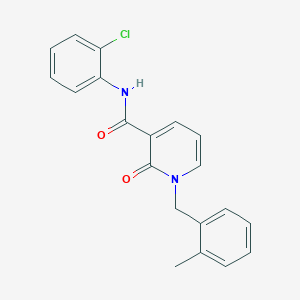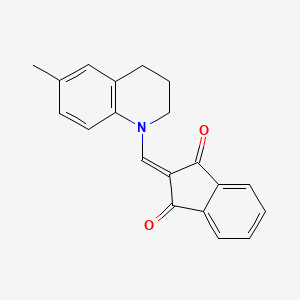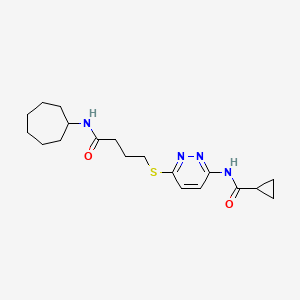
N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide, commonly known as PPCC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用机制
PPCC selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, depending on the location of the dopamine receptors. For example, an increase in dopamine levels in the striatum can lead to motor activation, while an increase in dopamine levels in the prefrontal cortex can lead to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PPCC depend on the dose and route of administration. PPCC has been shown to increase dopamine levels in various brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. PPCC has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
实验室实验的优点和局限性
PPCC has several advantages for lab experiments, including its selectivity for the dopamine transporter and its potential applications in studying dopamine-related neurological disorders. However, PPCC has several limitations, including its low yield and potential toxicity at high doses.
未来方向
There are several future directions for the research on PPCC. One direction is to develop more efficient synthesis methods for PPCC to increase its yield. Another direction is to study the effects of PPCC on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the potential therapeutic applications of PPCC in neurological disorders.
合成方法
PPCC can be synthesized using various methods, including the reaction of N-propylpiperidine-4-carboxylic acid with acetylacetone in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of N-propylpiperidine-4-carboxylic acid with acetic anhydride, followed by reduction with lithium aluminum hydride. The yield of PPCC using these methods is around 50%.
科学研究应用
PPCC has potential applications in scientific research, particularly in the field of neuroscience. PPCC has been shown to selectively block the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property of PPCC makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
N-propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-9-17(12(3)4)15(19)13-7-10-16(11-8-13)14(18)6-2/h6,12-13H,2,5,7-11H2,1,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGPTVZVWAKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2416106.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)



![2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416114.png)
![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)
![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)


![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)